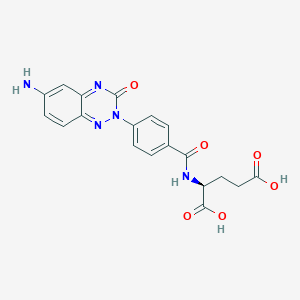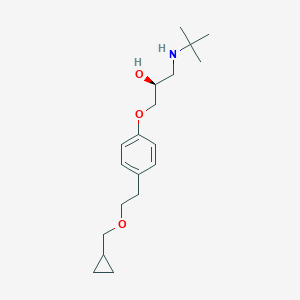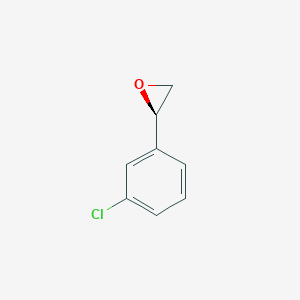
(S)-3-氯苯乙烯氧化物
描述
(S)-3-Chlorostyrene oxide, also known as (S)-3-Chloro-1-phenylprop-2-en-1-ol, is a chemical compound that is widely used in the synthesis of various organic compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of polymers, in particular polystyrene, and is an important component of many industrial processes.
科学研究应用
合成和在药物开发中的应用:
- (R)-3-氯苯乙烯氧化物是制备具有抗肥胖和抗糖尿病活性的 β-肾上腺素激动剂的关键中间体 (Choi & Cho, 2000).
- 外消旋对氯苯乙烯氧化物的对映选择性水解,这是一个基于绿色化学的过程,可以制备非常高纯度的该化合物的对映异构体,它们是有价值的构件,可用于合成生物活性靶标,如 (R)-Eliprodil (Manoj et al., 2001).
生物催化和对映选择性工艺:
- 使用鞘脂单胞菌属作为全细胞生物催化剂,可以产生各种 (S)-氯苯乙烯氧化物异构体,包括 (S)-3-氯苯乙烯氧化物,对映体过量 (ee) 很高,证明了其在生产对映体纯形式方面的潜力 (Woo & Lee, 2013).
- 使用马铃薯块茎环氧丙烷水解酶的酶促转化可以导致苯乙烯氧化物衍生物的对映体收敛生物水解,提供高产率的相应二醇,这对于合成生物活性分子很重要 (Monterde et al., 2004).
催化和化学转化:
- 手性 Mn(III) salen 配合物用作非官能化烯烃环氧化反应中的催化剂,在 NaOCl 存在下显示出更高的对映选择性,表明它们在改性此类反应的反应性和选择性方面很有效 (Kureshy et al., 2005).
- 鞘氨醇单胞菌属 HXN-200 的环氧丙烷水解酶催化外消旋氯苯乙烯氧化物(包括 3-氯苯乙烯氧化物)的对映选择性水解,形成相应的 (R)-二醇和 (S)-环氧化物,对映体过量 (ee) 很高,证明了其在对映选择性合成中的效用 (Jia, Wang, & Li, 2008).
属性
IUPAC Name |
(2S)-2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466056 | |
| Record name | (S)-3-chlorostyrene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115648-90-3 | |
| Record name | (S)-3-chlorostyrene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
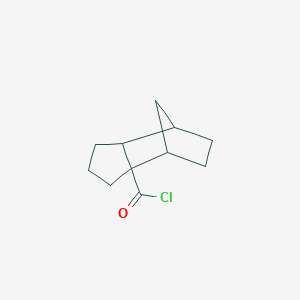

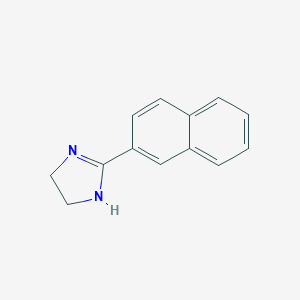


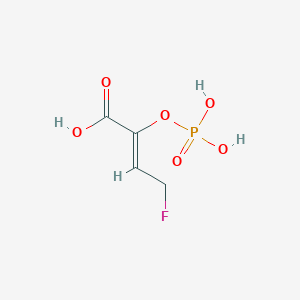

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)



